Tert-butyl 4-methoxy-3-nitrobenzoate
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Overview
Description
Tert-butyl 4-methoxy-3-nitrobenzoate: is an organic compound with the molecular formula C12H15NO5. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with a methoxy group and a nitro group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The preparation of tert-butyl 4-methoxy-3-nitrobenzoate typically involves the esterification of 4-methoxy-3-nitrobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are common practices to optimize the production of this compound.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Tert-butyl 4-methoxy-3-nitrobenzoate can undergo reduction reactions where the nitro group is reduced to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions. For example, demethylation can occur using boron tribromide to yield the corresponding phenol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-methoxy-3-nitrobenzoic acid and tert-butyl alcohol.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Boron tribromide for demethylation.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Reduction: 4-methoxy-3-aminobenzoate.
Substitution: 4-hydroxy-3-nitrobenzoate.
Hydrolysis: 4-methoxy-3-nitrobenzoic acid.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Tert-butyl 4-methoxy-3-nitrobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: It serves as a precursor in the synthesis of biologically active molecules, which can be further modified to develop potential therapeutic agents.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its functional groups that can undergo further chemical modifications.
Mechanism of Action
The mechanism of action of tert-butyl 4-methoxy-3-nitrobenzoate depends on its chemical reactivity. The nitro group can participate in redox reactions, while the ester and methoxy groups can undergo hydrolysis and substitution reactions, respectively. These reactions enable the compound to act as a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
Tert-butyl 3-methoxy-4-nitrobenzoate: Similar structure but with different positions of the methoxy and nitro groups.
Tert-butyl 4-methoxybenzoate: Lacks the nitro group, making it less reactive in redox reactions.
Methyl 4-methoxy-3-nitrobenzoate: Similar functional groups but with a methyl ester instead of a tert-butyl ester.
Uniqueness:
Reactivity: The presence of both the methoxy and nitro groups in tert-butyl 4-methoxy-3-nitrobenzoate makes it highly reactive and versatile in various chemical reactions.
Stability: The tert-butyl ester provides steric hindrance, enhancing the stability of the compound compared to its methyl ester counterpart.
Properties
IUPAC Name |
tert-butyl 4-methoxy-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(14)8-5-6-10(17-4)9(7-8)13(15)16/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJRQGBDWXRYOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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